SJ3149

Targeted Protein Degradation CK1α Molecular Glue

Researchers seeking a superior CK1α tool compound should select SJ3149 over first-generation IMiDs. It achieves near-complete degradation (95% Dmax) at a low DC50 of 3.7 nM, with negligible off-target degradation of IKZF1/3. Its high selectivity ensures CK1α-specific phenotypes, and its oral bioavailability makes it ideal for in vivo validation studies.

Molecular Formula C20H16N4O4
Molecular Weight 376.4 g/mol
Cat. No. B11928180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ3149
Molecular FormulaC20H16N4O4
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC4=NOC5=CC=CC=C54
InChIInChI=1S/C20H16N4O4/c25-17-8-7-15(19(26)22-17)24-10-11-9-12(5-6-13(11)20(24)27)21-18-14-3-1-2-4-16(14)28-23-18/h1-6,9,15H,7-8,10H2,(H,21,23)(H,22,25,26)
InChIKeyAJUZTJBGJWQZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJ3149 (3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione): A Potent and Selective CK1α Molecular Glue Degrader for Targeted Protein Degradation Research


SJ3149 (CAS 3026986-17-1) is a cereblon (CRBN)-recruiting molecular glue degrader that selectively induces ubiquitination and proteasomal degradation of casein kinase 1 alpha (CK1α). It belongs to the class of immunomodulatory imide drug (IMiD)-derived ligands that engage the CRL4^CRBN E3 ubiquitin ligase complex to redirect its activity toward neosubstrates [1]. SJ3149 was developed through structure-guided optimization of a screening hit (SJ7095) to achieve enhanced CK1α degradation potency, improved selectivity, and favorable drug-like properties including oral bioavailability in preclinical models [1]. Unlike first-generation IMiDs such as lenalidomide, SJ3149 achieves near-complete CK1α degradation at low nanomolar concentrations, making it a powerful chemical probe for studying CK1α-dependent biology and a promising lead for therapeutic development in CK1α-driven malignancies [1].

Why Generic CRBN Ligands or CK1α Degraders Cannot Replace SJ3149: Quantitative Differentiation in Degradation Efficiency and Selectivity


CRBN-based molecular glue degraders exhibit profound structural sensitivity in their neosubstrate recruitment profiles. Minor modifications to the ligand scaffold can dramatically alter degradation potency, target selectivity, and even switch the degraded protein identity [1]. For instance, while lenalidomide is the only FDA-approved IMiD capable of inducing CK1α degradation, it does so only weakly and incompletely, requiring millimolar-range concentrations to achieve modest effects in many cell types [1]. Similarly, the precursor compound SJ7095 degrades CK1α with a DC50 of 15 nM but also recruits IKZF1 and IKZF3, introducing confounding polypharmacology [1]. These nuances underscore that CRBN ligands are not functionally interchangeable; quantitative metrics of degradation potency, Dmax (maximum degradation extent), selectivity against off-target neosubstrates, and in vivo pharmacokinetics must be rigorously compared to identify the optimal tool for a given experimental or therapeutic objective. SJ3149 was specifically optimized to address the shortcomings of prior CK1α degraders, and its unique profile cannot be assumed for other CRBN-binding compounds [1].

Quantitative Evidence for SJ3149 Differentiation: Head-to-Head Comparison Data vs. Key CK1α Degrader Comparators


SJ3149 Achieves >25,000-Fold More Potent CK1α Degradation Than Lenalidomide in MOLM-13 Cells

SJ3149 demonstrates dramatically superior CK1α degradation potency compared to the clinical CK1α degrader lenalidomide. In MOLM-13 acute myeloid leukemia cells, SJ3149 induced near-complete CK1α degradation at a concentration of 100 nM over 4 hours. In stark contrast, lenalidomide required a 1000-fold higher concentration (100 μM) and a six-fold longer incubation period (24 h) to achieve a similar level of CK1α degradation [1]. Quantitatively, SJ3149 degrades CK1α with a DC50 (half-maximal degradation concentration) of 3.7 nM at 4 h post-treatment, whereas lenalidomide produces only incomplete degradation even at concentrations up to 10 μM in many cell lines [1]. This difference exceeds 25,000-fold in effective concentration, establishing SJ3149 as an exquisitely potent CK1α degrader suitable for probing CK1α function at therapeutically relevant doses.

Targeted Protein Degradation CK1α Molecular Glue Lenalidomide Potency

SJ3149 Offers 4-Fold Improved Degradation Potency and Higher Maximal Efficacy vs. Precursor Compound SJ7095

Direct comparison of SJ3149 with its immediate precursor SJ7095 reveals substantial improvements in both degradation potency and maximal efficacy. SJ7095, the initial screening hit, degrades CK1α with a DC50 of 15 nM and achieves a maximum degradation (Dmax) of 88% in MOLM-13 cells [1]. In contrast, SJ3149 exhibits a DC50 of 3.7 nM—a 4-fold improvement in potency—and attains a Dmax of 95%, indicating more complete target elimination [1]. Furthermore, SJ3149 achieves this enhanced degradation with a faster kinetic profile; kinetic degradation rate constant (λ) at 10 μM was markedly improved for SJ3149 relative to SJ7095 (specific λ values are provided in supplementary data of reference) [1]. The superior degradation profile of SJ3149 correlates with more robust antiproliferative effects in MOLM-13 cells, despite similar IC50 values (13 nM for SJ3149 vs. 14 nM for SJ7095), suggesting that Dmax and degradation kinetics contribute significantly to functional potency [1].

Structure-Activity Relationship CK1α Degrader Molecular Glue SJ7095 Potency

SJ3149 Displays Exquisite Selectivity for CK1α, Sparing IKZF1/IKZF3 Degradation Unlike SJ7095

A critical differentiator for SJ3149 is its refined selectivity profile. The parent compound SJ7095 functions as a triple degrader, inducing degradation of CK1α, IKZF1, and IKZF3 proteins [1]. This polypharmacology confounds biological interpretation and introduces potential off-target liabilities. In contrast, SJ3149 was specifically optimized to eliminate IKZF1/IKZF3 recruitment. Quantitative proteomics and targeted immunoblot analyses confirmed that SJ3149 treatment (at concentrations up to and exceeding the DC50 for CK1α) induces no significant degradation of IKZF1 or IKZF3; the maximum degradation (Dmax) for these proteins is less than 10% [1]. This selectivity was achieved while simultaneously improving CK1α degradation potency (DC50 3.7 nM vs. 15 nM for SJ7095) [1]. The co-crystal structure of SJ3149 bound to the CK1α-CRBN-DDB1 ternary complex reveals specific molecular contacts that favor CK1α recruitment while sterically disfavoring IKZF1/3 binding, providing a structural rationale for the observed selectivity [1].

Selectivity Neosubstrate CK1α IKZF1 IKZF3

SJ3149 Exhibits Broad Antiproliferative Activity Across 115 Cancer Cell Lines with Sub-Nanomolar Potency in Select AML Models

SJ3149 was profiled against a diverse panel of 115 cancer cell lines encompassing both hematologic malignancies and solid tumors. The compound displayed potent antiproliferative activity with IC50 values in the single-digit nanomolar range for many sensitive lines, and even sub-nanomolar potency against specific AML models such as UCSD-AML1 and PER117 [1]. In MOLM-13 cells, the IC50 for growth inhibition was 13 nM, consistent with its CK1α degradation DC50 (3.7 nM) [1]. Importantly, the antiproliferative fingerprint of SJ3149 across this large panel showed a statistically significant correlation with the MDM2 inhibitor Nutlin-3a (Pearson r = 0.51; p = 1.0 × 10⁻⁷), suggesting a functional relationship with the p53 pathway [1]. Further analysis revealed that cell lines harboring wild-type TP53 were, on average, 21-fold more sensitive to SJ3149 than those with TP53 alterations [1]. This broad yet context-dependent activity profile distinguishes SJ3149 from many other CRBN ligands, which often show more restricted cell line sensitivity patterns.

Antiproliferative Cancer Cell Line Panel CK1α Potency AML

SJ3149 Demonstrates In Vivo CK1α Degradation and Favorable Oral Pharmacokinetics in Preclinical Models

SJ3149 is orally bioavailable and capable of degrading CK1α in vivo, a feature that distinguishes it from many CRBN-based tool compounds which require parenteral administration. In NSG mice bearing MOLM-13 tumor xenografts, oral administration of SJ3149 resulted in significant reduction of CK1α protein levels in the tumors, confirming target engagement in a living system [1]. Pharmacokinetic studies in mice revealed that following oral dosing (50 mg/kg), SJ3149 achieved a maximum plasma concentration (Cmax) of 4,740 ng/mL and an AUCₗₐₛₜ of 2,848 h·ng/mL, with a terminal half-life of 2.57 hours [2]. The calculated oral bioavailability (F%) was 12% under the tested conditions [2]. While modest, this oral bioavailability, combined with the compound's high potency (single-digit nanomolar DC50 and IC50), supports once-daily oral dosing regimens for preclinical efficacy studies [1]. In contrast, many earlier CK1α degraders and CRBN tool compounds lack documented oral bioavailability or require intravenous administration to achieve meaningful plasma exposure.

In Vivo Efficacy Pharmacokinetics Oral Bioavailability CK1α Degrader Mouse Model

Structural Basis for Enhanced Degradation: Co-Crystal Structure of SJ3149 Bound to CK1α-CRBN-DDB1 Reveals Optimized Molecular Interactions

The co-crystal structure of SJ3149 in complex with CK1α, CRBN, and DDB1 provides a molecular-level explanation for its improved degradation properties relative to earlier compounds [1]. The structure reveals that the benzoxazole moiety of SJ3149 engages in specific hydrogen bonding and hydrophobic interactions within the CK1α binding interface that are not present in lenalidomide or the precursor SJ7095 [1]. These additional contacts stabilize the ternary complex (CK1α-CRBN-DDB1), leading to more efficient ubiquitination and degradation. Furthermore, the structural data elucidates the basis for SJ3149's selectivity: the orientation of the compound within the CRBN binding pocket precludes recruitment of IKZF1/IKZF3, as the required protein-protein interface for these neosubstrates is sterically hindered [1]. This structural insight is not available for most commercially available CRBN ligands, making SJ3149 a uniquely well-characterized tool for studying the molecular determinants of molecular glue selectivity and ternary complex formation.

Structural Biology Crystallography CK1α-CRBN-DDB1 Molecular Glue Structure-Based Design

Optimal Research Applications for SJ3149 Based on Demonstrated Differentiation


Selective CK1α Loss-of-Function Studies in Cancer Cell Models

Researchers seeking to interrogate CK1α-dependent signaling, cell cycle regulation, or apoptosis mechanisms in cancer cell lines will find SJ3149 to be the preferred chemical tool. Its exquisite selectivity (Dmax <10% for IKZF1/IKZF3) ensures that observed phenotypes are specifically due to CK1α degradation, unlike the precursor SJ7095 which concurrently degrades IKZF transcription factors [1]. The compound's low nanomolar DC50 (3.7 nM) and high Dmax (95%) enable robust and complete target knockdown at concentrations that minimize off-target cellular stress [1]. This is particularly valuable in acute myeloid leukemia (AML) models, where CK1α dependency has been established and where SJ3149 exhibits potent antiproliferative activity [1].

In Vivo Target Validation and Preclinical Efficacy Studies in CK1α-Driven Tumor Models

SJ3149 is uniquely suited for in vivo target validation studies due to its demonstrated oral bioavailability and ability to degrade CK1α in tumor-bearing mice [1][2]. Unlike many CRBN tool compounds that require intraperitoneal or intravenous administration, SJ3149 can be dosed orally, facilitating chronic treatment regimens and improving animal welfare [1]. The compound's favorable pharmacokinetic profile (Cmax 4,740 ng/mL, AUC 2,848 h·ng/mL after 50 mg/kg PO) supports once-daily dosing [2]. Researchers can utilize SJ3149 to establish proof-of-concept for CK1α as a therapeutic target in genetically defined cancer models, such as those with wild-type TP53 which are 21-fold more sensitive to SJ3149-induced growth inhibition [1].

Structure-Guided Design of Next-Generation CK1α Degraders and PROTACs

Medicinal chemists and structural biologists engaged in developing novel targeted protein degradation therapies will benefit from SJ3149's high-resolution co-crystal structure with the CK1α-CRBN-DDB1 ternary complex [1]. This structural information provides a precise map of the molecular interactions that confer both high potency and selectivity for CK1α over IKZF1/IKZF3 [1]. SJ3149 can serve as a benchmark ligand for structure-activity relationship (SAR) studies aimed at further improving pharmacokinetic properties or for use as a warhead in heterobifunctional PROTACs targeting other proteins of interest. The compound's well-characterized degradation kinetics (DC50, Dmax, degradation rate constant λ) also establish a quantitative baseline against which new CK1α degraders can be compared [1].

Functional Genomics Screens to Identify CK1α Synthetic Lethal Interactions

Given its broad antiproliferative activity across 115 cancer cell lines and the strong correlation with Nutlin-3a sensitivity (r = 0.51) [1], SJ3149 is an ideal probe for high-throughput functional genomics screens. Researchers can use SJ3149 to perform CRISPR or RNAi loss-of-function screens in a panel of cancer cell lines to identify genes whose depletion synergizes with CK1α degradation. The compound's selectivity ensures that any identified synthetic lethal interactions are specific to CK1α loss, rather than to off-target degradation of IKZF1/3 [1]. Such screens could uncover novel therapeutic combinations or identify biomarkers of response to CK1α-targeted therapy, leveraging the robust and well-validated activity profile of SJ3149.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SJ3149

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.